molecular formula C7H3ClF4O B1402131 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene CAS No. 1404193-57-2

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene

Cat. No. B1402131
CAS RN: 1404193-57-2
M. Wt: 214.54 g/mol
InChI Key: NLFBNGOYEZPLOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. While specific synthesis methods for “1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene” are not available, similar compounds like “4- (Chlorodifluoromethoxy)aniline” are synthesized under controlled laboratory conditions .


Chemical Reactions Analysis

The chemical reactions involving “1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene” would depend on the conditions and reagents used. As a halogenated aromatic compound, it might undergo reactions like nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene” would depend on its molecular structure. Similar compounds like “1-Chloro-2- (difluoromethoxy)ethane” have a boiling point of 76.3±30.0 °C at 760 mmHg and a vapor pressure of 111.7±0.1 mmHg at 25°C .

Scientific Research Applications

Polymerization Initiator

1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, serves as a novel initiator/transfer agent for cationic polymerizations. Its activation requires an excess of BCl3 due to complex formation between the ether and BCl3. This provides insights into ion formation mechanisms in polymerization processes (Dittmer, Pask, & Nuyken, 1992).

Lithiation in Organic Synthesis

Directed lithiation of benzoic acids, including those with methoxy, chloro, and fluoro functions, is crucial for organic synthesis. This technique offers pathways to benzoic acids tri- and tetra-substituted with various functionalities, demonstrating the versatility of such compounds in synthesis (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Copolymerization Agent

Halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, including those with dichloro and difluoro substituents, are used in the copolymerization with styrene. This is significant in creating copolymers with varied compositions, indicating the role of such compounds in polymer chemistry (Abdelhamid et al., 2021).

Molecular Encapsulation

Compounds like 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, which share similarities in structure, can encapsulate molecules like CH3CN. This demonstrates their potential in creating complex molecular structures for various applications (Kou et al., 2010).

Safety And Hazards

The safety and hazards associated with “1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and use appropriate safety measures. For instance, “4- (Chlorodifluoromethoxy)aniline” is considered hazardous and requires careful handling .

properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-7(11,12)13-5-3-1-2-4(9)6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFBNGOYEZPLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239513
Record name Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene

CAS RN

1404193-57-2
Record name Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404193-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 3
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 4
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 5
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 6
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene

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